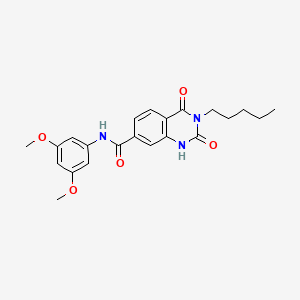
N-(3,5-dimetoxi-fenil)-2,4-dioxo-3-pentil-1,2,3,4-tetrahidroquinazolina-7-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound seems to be a complex organic molecule. The “N-(3,5-dimethoxyphenyl)” part suggests the presence of a nitrogen atom bonded to a phenyl ring (a hexagonal carbon ring) with two methoxy (OCH3) groups attached at the 3rd and 5th positions . The “2,4-dioxo-3-pentyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide” part suggests the presence of a tetrahydroquinazoline ring (a two-ring structure with four nitrogen atoms), which has various oxygen, pentyl (five-carbon chain), and carboxamide (a carbonyl (C=O) group attached to a nitrogen) substitutions .
Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the types and numbers of atoms in the compound, their three-dimensional arrangement, and their connectivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. It’s likely that the compound could undergo reactions at the various functional groups present in its structure .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific structure . These properties could be measured using various analytical techniques .Aplicaciones Científicas De Investigación
Síntesis de Aza-Péptidos
El compuesto sirve como precursor para aza-péptidos, que son análogos de péptidos donde los átomos de nitrógeno reemplazan a los α-carbonos en la cadena principal del péptido. Los aza-péptidos retienen los farmacóforos esenciales para la actividad biológica mientras introducen cambios conformacionales y una mayor resistencia a la degradación proteolítica. Los investigadores utilizan hidracinas N'-sustituidas protegidas con Ddz (derivadas de este compuesto) en la síntesis en fase sólida de aza-péptidos. El proceso implica la activación in situ de N-Ddz,N'-hidracinas sustituidas con fosgeno, seguido de la unión al N-terminal de un péptido unido a la resina. Estos aza-péptidos son herramientas valiosas para estudios de relación estructura-actividad y diseño de fármacos .
Síntesis de Compuestos Anticancerígenos
El compuesto se ha utilizado en la síntesis de un nuevo agente anticancerígeno llamado N-(3,5-dimetoxi-fenil)acridin-9-amina (G4). Los investigadores lograron esto mediante la condensación de Ullmann de ácido 2-clorobenzoico y 3,5-dimetoxianilina. Los estudios de citotoxicidad in vitro revelaron su potencial contra líneas celulares cancerosas (MCF-7, HT29 y HL60). Se están llevando a cabo investigaciones adicionales para explorar su mecanismo de acción y posibles aplicaciones clínicas .
Desarrollo de Peptidomiméticos
Los derivados de N-(3,5-dimetoxi-fenil)-2,4-dioxo-3-pentil-1,2,3,4-tetrahidroquinazolina-7-carboxamida desempeñan un papel en el diseño de peptidomiméticos. Estos compuestos imitan las estructuras y funciones de los péptidos, ofreciendo ventajas como una mejor estabilidad, biodisponibilidad y especificidad del objetivo. Los investigadores modifican el compuesto para crear peptidomiméticos con las propiedades deseadas para el desarrollo de fármacos .
Técnicas de Síntesis en Fase Sólida
Las hidracinas protegidas con Ddz derivadas de este compuesto encuentran aplicaciones en la síntesis en fase sólida. Los investigadores pueden desproteger selectivamente el grupo Ddz utilizando Mg(ClO₄)₂, lo que permite una compatibilidad ortogonal con las estrategias Fmoc y Boc. Esta versatilidad permite la síntesis en fase sólida eficiente de varios análogos y derivados de péptidos .
Química de Hidracinas
Las hidracinas son reactivos esenciales en la síntesis orgánica. El compuesto contribuye al conjunto de hidracinas sustituidas, que sirven como bloques de construcción para diversas transformaciones químicas. Los investigadores exploran estos derivados por su potencial en el descubrimiento de fármacos, la ciencia de los materiales y la catálisis .
Diseño y Optimización de Fármacos
Dada su estructura única, los investigadores investigan el compuesto para posibles candidatos a fármacos. Al modificar sus sustituyentes o grupos funcionales, aspiran a optimizar sus propiedades farmacológicas. Los estudios computacionales y los ensayos in vitro ayudan a identificar pistas prometedoras para un mayor desarrollo .
Estas aplicaciones resaltan la versatilidad y la importancia científica de la this compound. ¡Si necesitas más detalles o tienes preguntas adicionales, no dudes en preguntar! 😊 .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2,4-dioxo-3-pentyl-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-5-6-9-25-21(27)18-8-7-14(10-19(18)24-22(25)28)20(26)23-15-11-16(29-2)13-17(12-15)30-3/h7-8,10-13H,4-6,9H2,1-3H3,(H,23,26)(H,24,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNYRYGWYVTVFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC(=CC(=C3)OC)OC)NC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(3,5-dimethoxyphenyl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2412334.png)
![6-Bromopyrazolo[1,5-a]pyridin-3-amine](/img/structure/B2412335.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2412338.png)
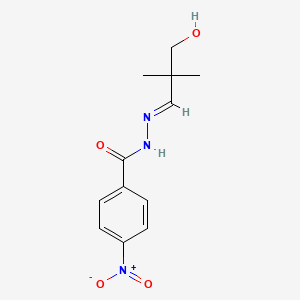
![2-(2-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]acetamide](/img/structure/B2412345.png)
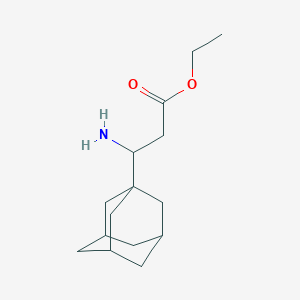
![N-[3-(dimethylamino)propyl]-N'-(3-nitrophenyl)oxamide](/img/structure/B2412347.png)
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2412348.png)
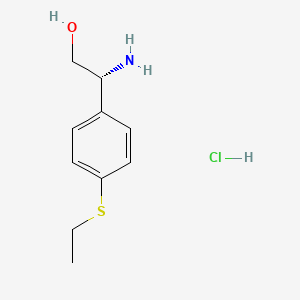
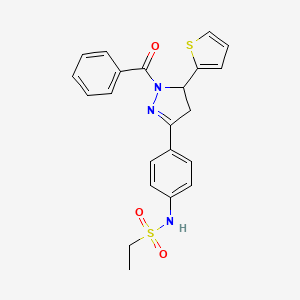
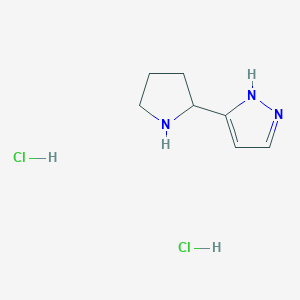
![2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B2412354.png)
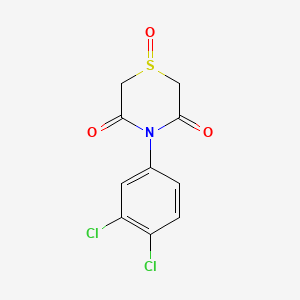
![2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2412357.png)
